7-Chloro-4-(4-BOC-piperazino)quinoline
Overview
Description
7-Chloro-4-(4-BOC-piperazino)quinoline is a chemical compound with the molecular formula C18H22ClN3O2 and a molecular weight of 347.84 g/mol . It is also known by its IUPAC name, tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate . This compound is notable for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as piperaquine, target the malarial parasite plasmodium falciparum .
Mode of Action
Based on its structural similarity to piperaquine, it may interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme within the parasite .
Biochemical Pathways
Similar compounds like piperaquine are known to interfere with the heme detoxification pathway in the malarial parasite .
Pharmacokinetics
Similar compounds like piperaquine are known to have good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through the bile .
Result of Action
Based on its structural similarity to piperaquine, it may lead to the death of the malarial parasite due to the accumulation of toxic heme .
Action Environment
Factors such as ph, temperature, and presence of other drugs can potentially influence the action and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
7-Chloro-4-(4-BOC-piperazino)quinoline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with cytochrome P450 enzymes, affecting their metabolic activity . Additionally, this compound can form complexes with proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. It may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate certain receptors, triggering downstream signaling pathways that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under refrigerated conditions, maintaining its purity and activity . Prolonged exposure to light and heat can lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while higher doses lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For instance, it may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by active transport mechanisms, facilitated by transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-BOC-piperazino)quinoline typically involves the reaction of 7-chloroquinoline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-BOC-piperazino)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the piperazine moiety.
Substitution: The chloro group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts or specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
7-Chloro-4-(4-BOC-piperazino)quinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-4-(4-BOC-piperazino)quinoline include other quinoline derivatives such as:
- 7-Chloroquinoline
- 4-(4-BOC-piperazino)quinoline
- 7-Chloro-4-(4-methylpiperazino)quinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chloro and BOC-piperazino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-(7-chloroquinolin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-18(2,3)24-17(23)22-10-8-21(9-11-22)16-6-7-20-15-12-13(19)4-5-14(15)16/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCHTXDEKYWEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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